molecular formula C9H11NO3 B1602818 4-(2-Aminoethyl)-2-hydroxybenzoic acid CAS No. 708967-62-8

4-(2-Aminoethyl)-2-hydroxybenzoic acid

Cat. No.: B1602818
CAS No.: 708967-62-8
M. Wt: 181.19 g/mol
InChI Key: WOVJYCOXFSGLMS-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-2-hydroxybenzoic acid: is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, featuring an aminoethyl group and a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)-2-hydroxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid).

    Nitration: The hydroxyl group on the benzene ring is protected, and the compound undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The amino group is alkylated with ethylene oxide to introduce the aminoethyl group.

    Deprotection: Finally, the protecting group on the hydroxyl group is removed to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Aminoethyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: 4-(2-Aminoethyl)-2-hydroxybenzaldehyde.

    Reduction: 4-(2-Aminoethyl)-2-hydroxybenzyl alcohol.

    Substitution: Various amides and esters depending on the substituent introduced.

Scientific Research Applications

Chemistry: 4-(2-Aminoethyl)-2-hydroxybenzoic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.

Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals with anti-inflammatory and analgesic properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The aminoethyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in the enzyme’s active site, leading to inhibition.

Comparison with Similar Compounds

    4-(2-Aminoethyl)benzoic acid: Lacks the hydroxyl group, which may affect its solubility and reactivity.

    2-Hydroxybenzoic acid (Salicylic acid): Lacks the aminoethyl group, which limits its ability to participate in certain reactions.

    4-Amino-2-hydroxybenzoic acid: Similar structure but without the ethyl group, affecting its steric properties and reactivity.

Uniqueness: 4-(2-Aminoethyl)-2-hydroxybenzoic acid is unique due to the presence of both the aminoethyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications compared to its analogs.

Properties

IUPAC Name

4-(2-aminoethyl)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-4-3-6-1-2-7(9(12)13)8(11)5-6/h1-2,5,11H,3-4,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVJYCOXFSGLMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50601344
Record name 4-(2-Aminoethyl)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708967-62-8
Record name 4-(2-Aminoethyl)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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